molecular formula C15H17NO3 B4454166 N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide

N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide

Cat. No.: B4454166
M. Wt: 259.30 g/mol
InChI Key: JGJBNYRTKHBWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide is a synthetic organic compound belonging to the class of oxofuran carboxamides. This compound is characterized by a benzyl group attached to a furan ring, which is further substituted with three methyl groups and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide can be achieved through a one-pot two-step reaction catalyzed by sodium methoxide. The process involves the condensation of readily available tertiary α-hydroxyketones with substituted cyanoacetamides to form 2-imino-2,5-dihydrofuran-3-carboxamides. These intermediates are then hydrolyzed to yield the desired product .

General Procedure:

  • A mixture of an α-hydroxyketone (10 mmol), a cyanoacetamide (10 mmol), and sodium methoxide (1 mmol) in absolute methanol (15 mL) is heated at 35–40°C for 5 hours.
  • After concentration, the residue is acidified with aqueous HCl to pH 1–2 and kept at room temperature for 24 hours.
  • The solution is extracted with ethyl ether, and the combined organic layers are dried with anhydrous Na2SO4, filtered, and concentrated.
  • The product is crystallized from petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis method.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzyl group and the furan ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydro-2-oxofuran-3-carboxamides: These compounds share the furan carboxamide core but differ in their substituents.

    Benzyl-substituted furans: Compounds with similar benzyl substitution on the furan ring.

    Trimethyl-substituted furans: Compounds with similar methyl substitution patterns.

Uniqueness

N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide is unique due to its specific combination of benzyl, trimethyl, and carboxamide groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-12(14(18)19-15(10,2)3)13(17)16-9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJBNYRTKHBWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1(C)C)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 2
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 5
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 6
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.